molecular formula C24H21NO5 B051089 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid CAS No. 511272-36-9

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B051089
M. Wt: 403.4 g/mol
InChI Key: VJELJMCALKYCRN-JOCHJYFZSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves intricate chemical reactions that ensure the precise arrangement of its molecular structure. For instance, asymmetric synthesis methods have been utilized to create derivatives of amino acids, where specific strategies like Schollkopf synthesis facilitate the incorporation of complex side chains into peptides (Paladino et al., 1993). These synthesis approaches highlight the complexity and precision required in constructing such compounds, which is crucial for their potential applications in various fields.

Molecular Structure Analysis

The molecular structure of compounds akin to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid is often determined through techniques like X-ray crystallography, spectroscopy, and quantum chemical calculations. These methods provide insights into the compound's configuration, including its intramolecular and intermolecular interactions, which are vital for understanding its stability and reactivity (Venkatesan et al., 2016).

Chemical Reactions and Properties

The reactivity and interaction of such compounds with other molecules are essential aspects of their chemical properties. For example, the presence of the fluorenylmethoxycarbonyl group can significantly influence the compound's behavior in chemical reactions, impacting its potential as a precursor for more complex molecules or its role in biological systems (Weitzberg et al., 1991).

Scientific Research Applications

Solid Phase Synthesis Applications

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid and its derivatives have notable applications in solid phase synthesis. For instance, the synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid and their application as linkers for solid phase synthesis have been reported. These supports demonstrate higher acid stability compared to standard trityl resins, making them valuable for immobilizing carboxylic acids and amines, and further modifying and releasing the products with high yield and excellent purity after TFA treatment (Bleicher et al., 2000).

Photophysics and Bioimaging

The compound's derivatives also show significant applications in photophysics and bioimaging. For example, a water-soluble fluorene derivative was investigated for its linear photophysical characterization and two-photon absorption properties. The study highlighted its high fluorescence quantum yield, strong aggregation in water, and high two-photon absorptivity. Notably, this derivative demonstrated high alpha(v)beta(3) integrin selectivity in two-photon fluorescence microscopy imaging, marking it as an attractive probe for integrin imaging (Morales et al., 2010).

Polymeric Modification

Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, resulting in amine-treated polymers. These polymers demonstrated increased swelling degrees and enhanced thermal stability. The synthesized polymeric compounds exhibited promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Enzyme Assays

The compound's derivatives have been utilized in assaying enzymes. For instance, tripeptide derivatives were used for assaying certain enzymes, including factor Xa. The enzymatic reaction with these tripeptide derivatives releases a colored or fluorescent product, whose quantity is proportional to the enzyme present, allowing for effective assays (Svendsen, 2017).

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJELJMCALKYCRN-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375904
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

CAS RN

511272-36-9
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511272-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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